Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate
Description
Properties
Molecular Formula |
C11H13IO3 |
|---|---|
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(3-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3 |
InChI Key |
XMKAKTBFXJCAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)I)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of β-substituted β-hydroxy esters such as this compound typically involves the nucleophilic addition of an aryl substituent to an α,β-unsaturated ester or the functionalization of a β-keto ester intermediate. Photocatalytic and radical methods have also been developed for related hydroxy acid derivatives from alkenes.
Direct Halogenation and Hydroxylation Approaches
One approach to introduce the iodine substituent on the aromatic ring involves electrophilic iodination of preformed hydroxyphenylpropanoates or their precursors. For example, iodination of salicylaldehyde derivatives with N-iodosuccinimide in dimethylformamide (DMF) under mild conditions has been reported, yielding iodinated hydroxybenzaldehydes as intermediates. These intermediates can be further elaborated to the target β-hydroxy ester.
Esterification and Hydroxylation Steps
Esterification of the corresponding β-hydroxy acids is commonly performed using classical methods such as Steglich-type esterification employing dicyclohexylcarbodiimide and catalytic 4-dimethylaminopyridine or via acid chloride intermediates. The hydroxyl group at the β-position can be introduced via nucleophilic addition to α,β-unsaturated esters or through hydrolysis of β-keto esters.
Photocatalytic and Radical Methods
Recent advances include photocatalytic synthesis of β-substituted β-hydroxy acids using iridium-based photocatalysts such as tris(2-phenylpyridine)iridium(III), which facilitate the addition of aryl radicals to alkenes, followed by hydroxylation. These methods allow for mild reaction conditions and good yields.
Enzymatic Resolution for Stereoselectivity
Enzymatic hydrolysis using lipases such as Pseudomonas cepacia lipase has been employed to resolve racemic mixtures of ethyl 3-hydroxy-3-phenylpropanoate derivatives, achieving high enantiomeric excesses. Though this study focused on phenyl rather than iodophenyl derivatives, the methodology is applicable for stereoselective preparation of the iodophenyl analogs.
Detailed Research Findings and Data
Experimental Procedure Example for β-Hydroxy Ester Synthesis
Spectroscopic Characterization
- Proton Nuclear Magnetic Resonance (1H NMR) : Signals corresponding to aromatic protons (multiplet around 7.2-7.4 ppm), hydroxyl methine proton (doublet of doublets around 5.1 ppm), ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.25 ppm) are observed.
- Carbon-13 Nuclear Magnetic Resonance (13C NMR) : Carbonyl carbon resonance near 172 ppm, aromatic carbons between 125-143 ppm, and aliphatic carbons at 60-43 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks consistent with the expected molecular weight of this compound confirm molecular integrity.
Mechanistic Insights
- The formation of the β-hydroxy ester involves radical intermediates when photocatalytic methods are used, with acyloxy radicals undergoing decarboxylation and subsequent iodine radical capture.
- Electrophilic aromatic substitution allows selective iodination on the phenyl ring, facilitated by activating groups such as hydroxyl groups in ortho or para positions.
- Esterification efficiency depends on the method; Steglich esterification generally provides high yields, but acid chloride routes may be preferred for sensitive substrates.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Iodination + Esterification | N-Iodosuccinimide, DMF, DCC, DMAP | Room temperature, 2-4 days | High regioselectivity, good yields | Long reaction times, sensitive reagents |
| Photocatalytic Radical Addition | Iridium photocatalyst, visible light | Mild, ambient temperature | Mild conditions, selective hydroxylation | Requires specialized catalyst, light source |
| Enzymatic Resolution | Lipases (Pseudomonas cepacia) | Aqueous/organic solvent, mild temp | High enantioselectivity | Limited to resolution, not synthesis |
| Acid Chloride Route | Thionyl chloride or oxalyl chloride | Low temperature, inert atmosphere | Efficient esterification | Requires handling corrosive reagents |
Scientific Research Applications
Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biochemical pathways involving esters and their derivatives.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate involves its interaction with various molecular targets depending on the context of its use. In biochemical pathways, it may act as a substrate for enzymes that catalyze ester hydrolysis or other transformations. The iodine atom in the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Ethyl (S)-3-Hydroxy-3-(2-thienyl)propanoate
- Structure : Replaces the 3-iodophenyl group with a 2-thienyl moiety.
- Synthesis: Produced via stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate using a short-chain dehydrogenase from Exiguobacterium sp. F42 .
- Key Differences: Electronic Effects: The thienyl group is electron-rich, contrasting with the electron-withdrawing iodine in the iodophenyl analog. This affects reactivity in electrophilic substitutions. Applications: Serves as a precursor for (S)-duloxetine, a serotonin-norepinephrine reuptake inhibitor .
- Stereoselectivity : Enzymatic reduction achieves >99% enantiomeric excess (ee), highlighting advantages in chiral synthesis .
Ethyl 3-(4-Hydroxyphenyl)-2-(complex substituents)propanoate
- Structure : Contains a 4-hydroxyphenyl group and additional triazole-pyridine substituents .
- Synthesis : Synthesized via azide-alkyne cycloaddition with L-tyrosine ethyl ester.
- Key Differences :
- Polarity : The hydroxyl group increases hydrophilicity compared to the iodophenyl compound.
- Biological Relevance : Modified peptides with hydroxyphenyl groups may target specific receptors or enzymes.
Ethyl 3-(2-Furyl)propanoate
Ethyl 3-Oxo-3-phenylpropanoate Derivatives
- Examples: Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7), Ethyl 3-oxo-3-(m-tolyl)propanoate (CAS 33166-79-9) .
- Key Differences :
- Functional Group : The oxo group (ketone) replaces the hydroxyl, altering hydrogen-bonding capacity and acidity.
- Synthesis : Typically prepared via Claisen condensation, contrasting with enzymatic or peptide-coupled methods for hydroxy analogs.
Electronic and Steric Effects
- Iodophenyl Group : The iodine atom’s polarizability enhances halogen bonding, useful in drug-receptor interactions. Its bulkiness may hinder metabolic degradation.
- Thienyl/Furyl Groups : Electron-rich heterocycles improve electrophilic reactivity but reduce stability under oxidative conditions compared to iodophenyl.
- Hydroxyphenyl Group : Increases solubility in aqueous systems, beneficial for bioavailability but may reduce membrane permeability.
Biological Activity
Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate is a compound of significant interest due to its potential biological activities. The presence of the iodine atom in its structure enhances its reactivity and may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.12 g/mol. The compound features an ethyl ester group, a hydroxy group, and a 3-iodophenyl moiety, which contribute to its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
- Anticancer Potential : Investigations have shown that halogenated compounds can interfere with cancer cell signaling pathways, indicating a possible role in cancer therapy.
- Enzyme Modulation : The compound has been reported to interact with specific enzymes, influencing their activity and contributing to its biological effects.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, with studies showing significant inhibition at concentrations around 50 μM.
- Cellular Interaction : The compound can modulate cellular pathways associated with cancer progression by downregulating oncogenes and upregulating tumor suppressor genes.
- High-throughput Screening : Assays have been utilized to evaluate the compound's impact on various biological systems, including its effect on bacterial virulence factors.
Table 1: Summary of Biological Activities
Case Study Examples
- Inhibition of Enzymatic Activity : A study demonstrated that this compound significantly inhibited cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- Cell Line Studies : In vitro studies using cancer cell lines showed that treatment with the compound resulted in reduced proliferation rates and increased apoptosis in a dose-dependent manner.
- High-throughput Screening Results : Screening assays indicated that the compound affects the Type III secretion system in pathogenic bacteria, suggesting potential applications in antimicrobial therapies.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 3-Hydroxy-3-(4-bromophenyl)propanoate | Bromine instead of iodine | Different reactivity due to bromine's presence |
| Ethyl 3-Hydroxy-3-(4-chlorophenyl)propanoate | Chlorine instead of iodine | Varying electronic properties |
| Ethyl 3-Hydroxy-3-(4-fluorophenyl)propanoate | Fluorine instead of iodine | Unique binding characteristics due to fluorine |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(3-iodophenyl)propanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen condensation between ethyl 3-iodopropionate and 3-iodobenzaldehyde under basic conditions (e.g., sodium ethoxide in ethanol). Catalytic hydrogenation or asymmetric reduction (using chiral catalysts like Ru-BINAP complexes) may be employed to achieve stereochemical control . Optimizing solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) improves yield (60–85%) and minimizes side reactions like ester hydrolysis. Purity is validated via HPLC with chiral columns (>98% enantiomeric excess) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ester group (δ ~4.1 ppm for CHCH), hydroxy group (δ ~5.2 ppm), and iodophenyl substituents (aromatic protons at δ ~7.2–7.8 ppm) .
- IR : Peaks at ~3400 cm (O-H stretch) and ~1720 cm (ester C=O) verify functional groups .
- HRMS : Exact mass analysis (e.g., m/z 348.9872 for CHIO) confirms molecular integrity .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
- Methodological Answer : It serves as a chiral building block for antidepressants (e.g., duloxetine analogs) and anti-inflammatory agents. The iodophenyl group enhances binding to serotonin-norepinephrine transporters (SNRIs), while the hydroxy group enables derivatization via Mitsunobu or nucleophilic substitution reactions . In vitro assays (e.g., radioligand binding) screen activity against neurotransmitter receptors .
Advanced Research Questions
Q. What strategies address enantiomeric purity challenges in the synthesis of this compound?
- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) or enzymatic resolution (using lipases like CAL-B) achieves >99% ee. Chiral HPLC (Chiralpak IA/IB columns) monitors enantiomeric ratios. Kinetic resolution during crystallization (using hexane/ethyl acetate) further purifies stereoisomers .
Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis in plasma). Solutions include:
- Prodrug design : Masking the hydroxy group as a tert-butyldimethylsilyl ether to enhance bioavailability .
- Pharmacokinetic studies : LC-MS/MS quantifies plasma concentrations, while microsomal assays (e.g., human liver microsomes) predict metabolic pathways .
Q. What mechanistic insights guide the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to SNRIs. Fluorescence polarization assays measure affinity (K ~50 nM). Site-directed mutagenesis of transporter residues (e.g., Tyr152) validates critical interactions .
Q. How can computational modeling optimize the compound’s bioactivity and reduce off-target effects?
- Methodological Answer : QSAR models (e.g., CoMFA) correlate substituent effects (e.g., halogen size) with activity. Virtual screening against Tox21 databases predicts hepatotoxicity. ADMET predictors (e.g., SwissADME) optimize logP (2.5–3.5) and polar surface area (<80 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
